2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine is a complex organic compound that features both an indole and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine typically involves multi-step organic reactions. One common route includes the alkylation of 1H-indole-3-yl-ethanamine with 4-methoxynaphthaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-cancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, potentially disrupting cellular processes and leading to anti-cancer effects. The naphthalene moiety may enhance the compound’s ability to interact with hydrophobic regions of proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)ethanamine: A simpler analog with similar biological activity.
4-methoxynaphthalen-1-ylamine: Shares the naphthalene moiety but lacks the indole structure.
N-(4-methoxynaphthalen-1-yl)-1H-indole-3-carboxamide: Another derivative with potential bioactivity.
Uniqueness
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine is unique due to its dual aromatic systems, which confer distinct chemical and biological properties. This duality allows for versatile applications in various fields, making it a compound of significant interest .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-25-22-11-10-16(18-6-2-3-8-20(18)22)14-23-13-12-17-15-24-21-9-5-4-7-19(17)21/h2-11,15,23-24H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMGLWLMBGSVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.